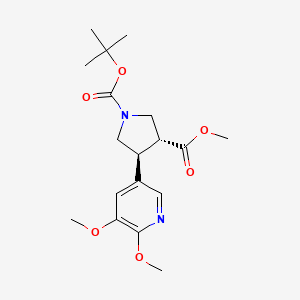
trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a dimethoxypyridinyl group.
Métodos De Preparación
The synthesis of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl and methyl groups: These groups are usually introduced through alkylation reactions.
Attachment of the dimethoxypyridinyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Análisis De Reacciones Químicas
trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers use it to study the interactions of pyrrolidine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Mecanismo De Acción
The mechanism of action of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the dimethoxypyridinyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate include:
1-tert-Butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-yl)pyrrolidine-1,3-dicarboxylate: This compound has a similar structure but includes a chloro and pivalamido group instead of the dimethoxypyridinyl group.
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: This compound features a pyrrolo[2,3-b]pyridine ring instead of the pyrrolidine ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a dioxaborolan group, making it useful in boron chemistry.
These compounds highlight the versatility and unique properties of this compound in various research applications.
Propiedades
Fórmula molecular |
C18H26N2O6 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m1/s1 |
Clave InChI |
LDYJACAOCQSCIC-OLZOCXBDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


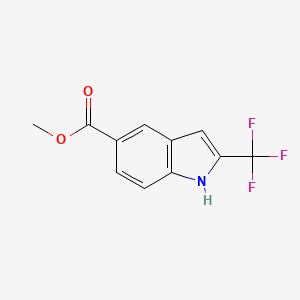

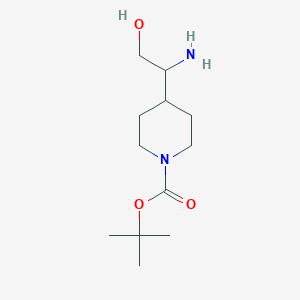
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)

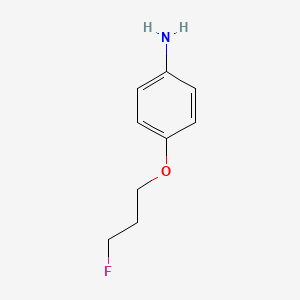
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)

![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

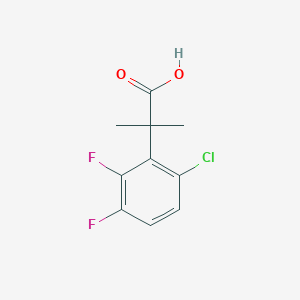
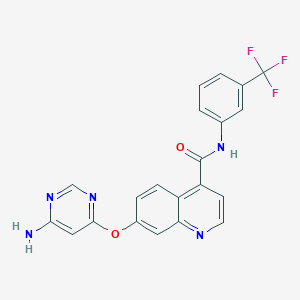
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
